N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide is a compound that combines the structural features of indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
It is known that indole derivatives can have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can significantly impact the action of many compounds, including indole derivatives .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide typically involves the coupling of an indole derivative with a pyridine carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of indole and pyridine-containing biomolecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide can be compared with other similar compounds such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety but has a different substituent on the pyridine ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a naphthalene ring instead of a pyridine ring, resulting in different chemical and biological properties. The uniqueness of this compound lies in its specific combination of indole and pyridine structures, which confer distinct reactivity and binding properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(23-14-12-16-15-25-20-11-5-4-9-18(16)20)19-10-6-13-24-22(19)27-17-7-2-1-3-8-17/h1-11,13,15,25H,12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJPKFXVVYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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